Cas no 1804365-23-8 (Ethyl 3-iodo-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate)

Ethyl 3-iodo-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate structure
1804365-23-8 structure
商品名:Ethyl 3-iodo-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate
CAS番号:1804365-23-8
MF:C11H11F3INO3
メガワット:389.109626054764
CID:4834476

Ethyl 3-iodo-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-iodo-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate
    • インチ: 1S/C11H11F3INO3/c1-3-18-9(17)5-8-6(2)4-7(15)10(16-8)19-11(12,13)14/h4H,3,5H2,1-2H3
    • InChIKey: YJMPEUKOKFKPEU-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(N=C(CC(=O)OCC)C(C)=C1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 314
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 48.4

Ethyl 3-iodo-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029092733-1g
Ethyl 3-iodo-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate
1804365-23-8 97%
1g
$1,579.40 2022-04-02

Ethyl 3-iodo-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate 関連文献

Ethyl 3-iodo-5-methyl-2-(trifluoromethoxy)pyridine-6-acetateに関する追加情報

Ethyl 3-iodo-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1804365-23-8): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 3-iodo-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1804365-23-8) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and versatile reactivity. This compound, characterized by the presence of an iodine substituent, a methyl group, and a trifluoromethoxy group on a pyridine core, along with an acetic ester moiety, makes it a valuable intermediate in the synthesis of various biologically active molecules.

The< strong>iodo functionality in Ethyl 3-iodo-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate serves as a crucial handle for further chemical manipulation. Iodinated pyridines are widely employed in cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, which are fundamental transformations in the construction of complex molecular architectures. These reactions facilitate the introduction of diverse substituents at specific positions, enabling the synthesis of novel pharmacophores with tailored biological activities.

The< strong>methyl and< strong>trifluoromethoxy groups present in the molecule contribute to its overall electronic properties and influence its interactions with biological targets. The methyl group can enhance lipophilicity, while the trifluoromethoxy group introduces electron-withdrawing effects and can modulate metabolic stability. Such structural elements are often strategically incorporated into drug candidates to optimize pharmacokinetic profiles and improve binding affinity to therapeutic targets.

In recent years, Ethyl 3-iodo-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate has found applications in the development of small-molecule inhibitors targeting various disease pathways. For instance, researchers have leveraged its reactivity to synthesize derivatives that exhibit inhibitory activity against kinases and other enzymes implicated in cancer progression. The compound's ability to serve as a precursor for structurally diverse analogs has made it a cornerstone in high-throughput screening campaigns aimed at identifying lead compounds for further optimization.

The< strong>acetic ester moiety in Ethyl 3-iodo-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate also provides opportunities for further functionalization. Ester groups can be hydrolyzed to carboxylic acids or converted into other derivatives such as amides or alcohols, expanding the compound's utility in medicinal chemistry libraries. This adaptability has been exploited in the design of prodrugs and bioconjugates, where the ester linkage plays a pivotal role in controlled release mechanisms.

The synthesis of Ethyl 3-iodo-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate typically involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps often include halogenation reactions to introduce the iodine substituent, protection-deprotection strategies to manipulate functional groups, and palladium-catalyzed cross-coupling reactions for constructing complex pyridine derivatives. These synthetic routes underscore the compound's importance as a building block for advanced pharmaceutical intermediates.

Recent advancements in computational chemistry have further enhanced the utility of Ethyl 3-iodo-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate. Molecular modeling studies have been conducted to predict its interactions with biological targets, providing insights into potential drug-like properties such as solubility, permeability, and binding affinity. These computational approaches complement experimental efforts by allowing rapid screening of derivatives and optimization of lead structures before synthetic implementation.

The growing demand for< strong>Ethyl 3-iodo-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate underscores its significance in contemporary drug discovery pipelines. As pharmaceutical companies continue to explore novel therapeutic agents targeting complex diseases, the compound remains a critical resource for synthetic chemists seeking efficient routes to biologically relevant molecules. Its versatility and well-documented reactivity ensure its continued relevance in both academic research and industrial applications.

In conclusion, Ethyl 3-iodo-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1804365-23-8) is a multifaceted intermediate that exemplifies the intersection of organic chemistry and medicinal science. Its unique structural features enable diverse synthetic manipulations, making it indispensable for constructing novel drug candidates with optimized pharmacological profiles. As research progresses, this compound is poised to remain at the forefront of pharmaceutical innovation.

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